molecular formula C22H21ClN4OS B8675245 2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl-

2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl-

Cat. No.: B8675245
M. Wt: 424.9 g/mol
InChI Key: CMJQQIIRCOMFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl- is a useful research compound. Its molecular formula is C22H21ClN4OS and its molecular weight is 424.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolamine, 5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H21ClN4OS

Molecular Weight

424.9 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C22H21ClN4OS/c1-14-12-27(13-24-14)19-8-7-18(11-20(19)28-3)26-22-25-15(2)21(29-22)10-16-5-4-6-17(23)9-16/h4-9,11-13H,10H2,1-3H3,(H,25,26)

InChI Key

CMJQQIIRCOMFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC(=C(S3)CC4=CC(=CC=C4)Cl)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 78.7 mg (0.3 mmol) [3-methoxy-4-(4-methyl-imidazol-1-yl)-phenyl]-thiourea and of 71.6 mg (0.33 mmol) of 3-chloro-4-(3-chlorophenyl)-2-butanone in ethanol (3 ml) was heated over night to reflux to yield a yellow solution. After cooling to room temperature the solvent was evaporated under reduced pressure and the residue was purified on silica gel with methylene chloride/methanol 19/1 yielding 55 mg (43%) [5-(3-chloro-benzyl)-4-methyl-thiazol-2-yl]-[3-methoxy-4-(4-methyl-imidazol-1-yl)-phenyl]-amine as a yellow solid. MS ISP (m/e): 425.1/427.2 (100/43) (M+H)+. 1H NMR (DMSO-D6, 250 MHz): δ (ppm)=10.16 (s, 1H), 7.64 (s, 1H), 7.53 (s, 1H), 7.35-7.19 (m, 6H), 7.01 (s, 1H), 4.01 (s, 2H), 3.78 (s, 3H), 2.24 (s, 3H), 2.14 (s, 3H).
Quantity
78.7 mg
Type
reactant
Reaction Step One
Quantity
71.6 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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